molecular formula C17H24ClN3O4 B14044542 Tert-butyl (R)-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate

Tert-butyl (R)-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate

Cat. No.: B14044542
M. Wt: 369.8 g/mol
InChI Key: YMJCSEJUQMPQJR-GFCCVEGCSA-N
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Description

Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of functional groups such as tert-butyl, chloro, and nitro groups imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate typically involves multi-step organic reactions. One common approach is:

    Starting Material: The synthesis begins with the preparation of the azepane ring, which can be achieved through cyclization reactions.

    Functional Group Introduction:

    Final Coupling: The final step involves coupling the azepane derivative with tert-butyl carboxylate under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution.

    Substitution: The tert-butyl group can be replaced with other alkyl groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted azepane derivatives.

Scientific Research Applications

Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)hexane-1-carboxylate
  • Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)pentane-1-carboxylate

Uniqueness

Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The combination of functional groups also contributes to its versatility in various applications.

Properties

Molecular Formula

C17H24ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-chloro-6-nitroanilino)azepane-1-carboxylate

InChI

InChI=1S/C17H24ClN3O4/c1-17(2,3)25-16(22)20-10-5-4-7-12(11-20)19-15-13(18)8-6-9-14(15)21(23)24/h6,8-9,12,19H,4-5,7,10-11H2,1-3H3/t12-/m1/s1

InChI Key

YMJCSEJUQMPQJR-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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